![molecular formula C19H18N2O4 B4882058 N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-methoxybenzamide](/img/structure/B4882058.png)
N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-methoxybenzamide
Overview
Description
N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-methoxybenzamide, also known as BOA, is a compound that belongs to the class of benzoxazinoids. It is a naturally occurring compound found in several plants, including maize, wheat, and rye. BOA has been the subject of scientific research due to its potential for various applications in the fields of agriculture, medicine, and biotechnology.
Mechanism of Action
The mechanism of action of N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-methoxybenzamide is not fully understood, but studies have suggested that it acts by inhibiting various enzymes and signaling pathways. N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-methoxybenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-methoxybenzamide has been found to have various biochemical and physiological effects. In plants, N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-methoxybenzamide has been found to inhibit the growth of other plants by affecting their root development and nutrient uptake. In animals, N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-methoxybenzamide has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-methoxybenzamide has also been found to affect the metabolism of lipids and carbohydrates in animals.
Advantages and Limitations for Lab Experiments
N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-methoxybenzamide has several advantages for lab experiments, including its natural origin, low toxicity, and diverse biological activities. However, N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-methoxybenzamide also has some limitations, including its low solubility in water and its potential for nonspecific effects on cellular processes.
Future Directions
There are several future directions for research on N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-methoxybenzamide. One direction is to investigate the molecular mechanisms underlying the biological activities of N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-methoxybenzamide, including its effects on enzymes and signaling pathways. Another direction is to explore the potential of N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-methoxybenzamide as a natural herbicide and pesticide, as well as its potential for other applications in agriculture. Finally, research could focus on developing N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-methoxybenzamide-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases.
Conclusion
N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-methoxybenzamide, or N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-methoxybenzamide, is a compound with diverse biological activities and potential for various applications in agriculture, medicine, and biotechnology. Research on N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-methoxybenzamide has revealed its anti-inflammatory, anti-cancer, and neuroprotective properties, as well as its potential as a natural herbicide and pesticide. Future research on N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-methoxybenzamide could focus on elucidating its molecular mechanisms of action and developing N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-methoxybenzamide-based drugs for the treatment of various diseases.
Scientific Research Applications
N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-methoxybenzamide has been the subject of extensive scientific research due to its potential for various applications. In agriculture, N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-methoxybenzamide has been found to have allelopathic effects, which means that it can inhibit the growth of other plants in its vicinity. This property makes N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-methoxybenzamide a potential natural herbicide for weed control. N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-methoxybenzamide has also been found to have antimicrobial properties, making it a potential natural pesticide.
In medicine, N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-methoxybenzamide has been found to have anti-inflammatory and anti-cancer properties. Studies have shown that N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-methoxybenzamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-methoxybenzamide has also been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-methoxy-N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-10-21-15-11-13(8-9-17(15)25-12-18(21)22)20-19(23)14-6-4-5-7-16(14)24-2/h3-9,11H,1,10,12H2,2H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIGWOXDHLVYCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCC(=O)N3CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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